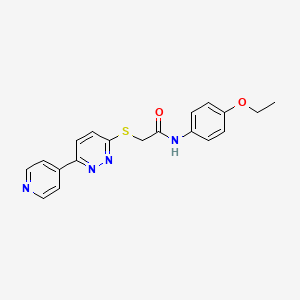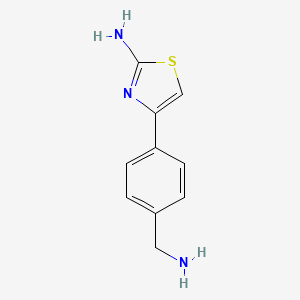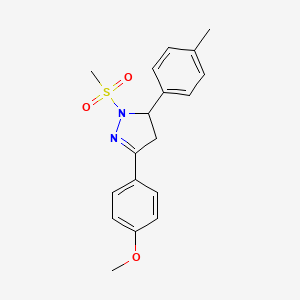
N-(4-ethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as EPPTB, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. EPPTB belongs to the class of pyridazinone derivatives and is known to have a wide range of biological activities.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
A study highlighted the synthesis and evaluation of BPTES analogs, focusing on glutaminase inhibitors for potential therapeutic applications. One analog demonstrated similar potency and better solubility compared to BPTES, indicating its potential in treating human lymphoma B cells both in vitro and in vivo through GLS inhibition (Shukla et al., 2012). Another research explored the modification of a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety, resulting in compounds with potent antiproliferative activities and reduced toxicity, suggesting their utility as effective anticancer agents (Xiao-meng Wang et al., 2015).
Antimicrobial and Antifolate Activities
The synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at creating potent antibacterial agents was undertaken. This endeavor resulted in the identification of compounds with significant antibacterial activities, offering a promising avenue for the development of new antimicrobial therapies (Azab et al., 2013). Furthermore, the design and synthesis of classical and nonclassical antifolates targeting DHFR inhibition showcased compounds with excellent potency against human DHFR and various tumor cells, underscoring their potential as antitumor agents (Gangjee et al., 2007).
Antioxidant, Analgesic, and Anti-inflammatory Actions
A computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole and pyrazoles, was conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study demonstrated varying degrees of activity across these biological targets, highlighting the compounds' diverse pharmacological potential (Faheem, 2018).
Vibrational Spectroscopic Signatures and Quantum Computational Approach
The vibrational spectroscopic analysis of an antiviral active molecule was performed to obtain its signatures through Raman and Fourier transform infrared spectroscopy. The study provided insights into the molecule's stability, stereo-electronic interactions, and pharmacokinetic properties, demonstrating the utility of computational approaches in drug design (Jenepha Mary et al., 2022).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-25-16-5-3-15(4-6-16)21-18(24)13-26-19-8-7-17(22-23-19)14-9-11-20-12-10-14/h3-12H,2,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPITUUIFLJSCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2864404.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2864407.png)

![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2864411.png)

![methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2864415.png)


![7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2864419.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864420.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2864423.png)